4-Methoxycarbonylphenyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-2-4-8(5-3-7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZODHILGBTPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190094 | |
| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3662-78-0 | |
| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003662780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-isothiocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 4 Methoxycarbonylphenyl Isothiocyanate and Its Analogues
Established Synthetic Pathways to Isothiocyanates
The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. Several reliable methods have been developed, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and reagent toxicity.
Reactions from Primary Amines and Carbon Disulfide
One of the most common and widely utilized methods for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). This process typically proceeds in two stages: the initial formation of a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. gre.ac.uknih.gov
The reaction is initiated by the nucleophilic attack of the primary amine, such as methyl 4-aminobenzoate (B8803810), on the electrophilic carbon of carbon disulfide. This addition reaction, often carried out in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521), forms a dithiocarbamate salt in situ. organic-chemistry.orgresearchgate.net The subsequent step involves the decomposition of this intermediate, which is facilitated by a desulfurating agent. A variety of reagents can be employed for this purpose, including:
Tosyl Chloride: A facile protocol uses tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers an elegant approach, as it leads to the desired isothiocyanate with the formation of only volatile by-products. gre.ac.ukchemicalbook.com
Ethyl Chloroformate: This reagent is also effective in promoting the conversion of the dithiocarbamate salt to the isothiocyanate. orgsyn.org
Iodine: Molecular iodine can mediate the preparation of isothiocyanates from dithiocarbamic acid salts. mdpi.com
The choice of desulfurating agent can be critical, especially for substrates with electron-deficient aromatic rings, where harsher reagents might be required. chemrxiv.org
Table 1: Desulfurating Agents in Isothiocyanate Synthesis from Primary Amines and CS₂
| Desulfurating Agent | Key Features | Reference |
|---|---|---|
| Tosyl Chloride | Mediates decomposition of in situ generated dithiocarbamate salts. | organic-chemistry.org |
| Boc₂O | Produces only volatile by-products, simplifying work-up. | gre.ac.uk |
| Ethyl Chloroformate | Effective for the decomposition of dithiocarbamic acid. | orgsyn.org |
| Iodine | Mediates the conversion under mild conditions. | mdpi.com |
| Sodium Persulfate | Allows for synthesis in water, offering a green chemistry approach. | mdpi.comresearchgate.net |
Utilization of Thiocarbonyl Transfer Reagents
An alternative to the carbon disulfide method is the use of thiocarbonyl transfer reagents. These compounds introduce the C=S moiety directly onto the primary amine. The archetypal reagent in this class is thiophosgene (B130339) (CSCl₂). nih.govijacskros.com However, due to its high toxicity, significant research has been directed towards developing safer and more versatile alternatives. mdpi.com
These "thiophosgene surrogates" react with primary amines, often in the presence of a base, to form the isothiocyanate product. Notable examples include:
1,1'-Thiocarbonyldiimidazole (TCDI): A widely used reagent that offers a safer alternative to thiophosgene for converting amines. nih.govmdpi.com
Di-2-pyridyl thionocarbonate (DPT): Another effective thiocarbonyl transfer reagent. nih.govmdpi.com
Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process with solid sodium hydroxide to produce isothiocyanates. The two-step approach is particularly versatile for synthesizing highly electron-deficient aryl isothiocyanates. organic-chemistry.org
Recent advancements have also explored the in situ generation of thiocarbonyl transfer reagents, such as thiocarbonyl fluoride, from precursors like difluorocarbene and elemental sulfur, further expanding the synthetic toolkit. mdpi.comchemrxiv.org
Table 2: Common Thiocarbonyl Transfer Reagents
| Reagent | Abbreviation | Notes | Reference |
|---|---|---|---|
| Thiophosgene | CSCl₂ | Highly effective but extremely toxic. | ijacskros.com |
| 1,1'-Thiocarbonyldiimidazole | TCDI | Safer, commercially available alternative to thiophosgene. | nih.gov |
| Di-2-pyridyl thionocarbonate | DPT | Useful reagent for conversions under neutral conditions. | mdpi.com |
| Phenyl Chlorothionoformate | - | Versatile reagent, effective for electron-deficient amines. | organic-chemistry.org |
Electrochemical Synthesis Approaches for Isothiocyanates
Electrochemical methods represent a modern and sustainable approach to isothiocyanate synthesis. These techniques avoid the need for stoichiometric, and often toxic, chemical oxidants or desulfurating agents by using electrical current to drive the desired transformation. researcher.life
A notable electrochemical method involves the condensation of a primary amine with carbon disulfide to form the dithiocarbamate salt in situ, followed by anodic desulfurization. gre.ac.ukorganic-chemistry.org This process is practical, mild, and high-yielding. A key advantage is that it can be performed without a supporting electrolyte, simplifying the reaction setup. gre.ac.ukresearcher.life The reaction is typically carried out in an electrochemical cell using a carbon graphite (B72142) anode and a nickel cathode. organic-chemistry.org
This approach has demonstrated broad functional group tolerance and is effective for both aliphatic and aromatic amines. For less nucleophilic aromatic amines, such as aniline (B41778) derivatives, the addition of an external base like 1,8-Diazabicycloundec-7-ene (DBU) may be required to facilitate the initial condensation with carbon disulfide. gre.ac.ukorganic-chemistry.org The high chemoselectivity and mild conditions of electrochemical synthesis make it a compelling green alternative to traditional methods. researchgate.net
Synthesis of 4-Methoxycarbonylphenyl Isothiocyanate Precursors
Derivatization of Amines
Methyl 4-aminobenzoate serves as the starting material for derivatization into the target isothiocyanate. The synthesis of methyl 4-aminobenzoate itself can be achieved through several established routes. A common laboratory method is the Fischer esterification of 4-aminobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. sciencemadness.org Another route involves the reduction of methyl p-nitrobenzoate. guidechem.com This two-step process starts with the esterification of p-nitrobenzoic acid, followed by the reduction of the nitro group to an amine using reagents like iron powder in acidic conditions. guidechem.com
Once methyl 4-aminobenzoate is obtained, its amino group (-NH₂) is the site of chemical modification. The derivatization reactions discussed in section 2.1, such as reaction with carbon disulfide or thiocarbonyl transfer reagents, directly transform this amino functional group into the isothiocyanate group (-N=C=S).
Formation of Dithiocarbamate Salts
The formation of a dithiocarbamate salt is a key intermediate step in the most common synthetic route to this compound. This reaction involves the treatment of methyl 4-aminobenzoate with carbon disulfide in the presence of a base. researchgate.net
The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the carbon of CS₂. organic-chemistry.org For aromatic amines, which are less nucleophilic than their aliphatic counterparts, the choice of base and reaction conditions can be important. gre.ac.uk While strong bases can deprotonate the amine to form a more reactive amide, the reaction often proceeds with tertiary amines like triethylamine, which act as a base to accept the proton, forming a triethylammonium (B8662869) dithiocarbamate salt. researchgate.netrsc.org
These dithiocarbamate salts are generally stable enough to be used in a subsequent step or can be generated in situ before the addition of a desulfurating agent to complete the synthesis of the isothiocyanate. nih.govorganic-chemistry.org The formation of this intermediate is a versatile and widely applied strategy in the synthesis of aryl isothiocyanates. thieme-connect.com
Optimization of Reaction Conditions and Yields
The synthesis of isothiocyanates, including this compound, is critically dependent on the careful optimization of reaction conditions. Researchers have systematically investigated the influence of various factors such as desulfurizing agents, bases, solvents, and reaction times to achieve high yields.
A common synthetic route involves the formation of a dithiocarbamate intermediate from a primary amine, followed by desulfurization. The choice of the desulfurating agent is pivotal. One study optimized a microwave-assisted, one-pot, two-step procedure using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a novel desulfurating reagent. nih.gov For the synthesis of aliphatic isothiocyanates, phenethylamine (B48288) was used as a model amine. The reaction, forming an intermediate dithiocarbamate with carbon disulfide and triethylamine (Et₃N) in dichloromethane (B109758) (DCM), followed by microwave irradiation with DMT/NMM/TsO⁻, yielded the target isothiocyanate in 90% after just 3 minutes at 90°C. nih.gov
Further optimization revealed that the choice of base and its stoichiometry significantly impacts the yield. When synthesizing aliphatic isothiocyanates, replacing triethylamine with N-methylmorpholine (NMM) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) led to a decrease in yield. nih.gov However, for aromatic amines, which are generally less reactive, DBU proved to be a more effective base than triethylamine, increasing the yield of phenyl isothiocyanate from 30% to 71%. nih.gov The reaction conditions were fine-tuned for a range of substituted anilines, achieving yields between 40-92%. nih.gov For instance, anilines with electron-donating groups, such as methyl or methoxy (B1213986) groups in the para position, gave high yields of 87%. nih.gov
Another approach involves the use of phenyl chlorothionoformate. organic-chemistry.org This method has been optimized for both a one-pot and a two-step process. The one-pot process is highly effective for alkyl and electron-rich aryl isothiocyanates, achieving yields of up to 95%. organic-chemistry.org However, it is less efficient for electron-deficient anilines. organic-chemistry.org The two-step process circumvents this limitation, proving more versatile and providing excellent yields (up to 99%) for a wide array of amines, including those with strongly electron-withdrawing groups like nitro and halogen substituents. organic-chemistry.org Optimization studies identified solid sodium hydroxide as the ideal base and dichloromethane as the preferred solvent for this transformation. organic-chemistry.org
The following table summarizes the optimization of reaction conditions for the synthesis of various isothiocyanates, highlighting the impact of different reagents and conditions on product yield.
| Amine Type | Desulfurating Agent | Base (equiv.) | Solvent | Method | Time | Temp (°C) | Yield (%) | Ref |
| Aliphatic (Phenethylamine) | DMT/NMM/TsO⁻ | Et₃N (3) | DCM | Microwave | 3 min | 90 | 92 | nih.gov |
| Aliphatic (Phenethylamine) | DMT/NMM/TsO⁻ | NMM (4) | DCM | Microwave | 3 min | 90 | 78 | nih.gov |
| Aliphatic (Phenethylamine) | DMT/NMM/TsO⁻ | DBU (4) | DCM | Microwave | 3 min | 90 | 69 | nih.gov |
| Aromatic (Aniline) | DMT/NMM/TsO⁻ | Et₃N (3) | DCM | Microwave | 3 min | 90 | 30 | nih.gov |
| Aromatic (Aniline) | DMT/NMM/TsO⁻ | DBU (3) | DCM | Microwave | 3 min | 90 | 71 | nih.gov |
| Aromatic (p-Toluidine) | DMT/NMM/TsO⁻ | DBU (3) | DCM | Microwave | 3 min | 90 | 87 | nih.gov |
| Aromatic (p-Anisidine) | DMT/NMM/TsO⁻ | DBU (3) | DCM | Microwave | 3 min | 90 | 87 | nih.gov |
| Electron-Deficient Aryl | Phenyl Chlorothionoformate | NaOH (solid) | DCM | Two-Step | - | RT | up to 99 | organic-chemistry.org |
Green Chemistry Approaches in Isothiocyanate Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates to address the toxicity and environmental hazards associated with traditional reagents like thiophosgene and carbon disulfide. mdpi.com These modern approaches prioritize the use of safer solvents, less hazardous reagents, and more sustainable catalytic systems.
One significant advancement is the use of water as a reaction solvent. A method utilizing sodium persulfate (Na₂S₂O₈) as an oxidant for the desulfurization of dithiocarbamates formed from primary amines and carbon disulfide has been developed entirely in water. rsc.org This process is efficient for a wide range of both alkyl and aryl amines, tolerates various functional groups, and provides satisfactory yields. rsc.org The use of basic conditions is crucial for achieving good chemoselectivity for the isothiocyanate product. rsc.org
Another sustainable strategy involves the use of elemental sulfur, a readily available and inexpensive byproduct of the petroleum industry. digitellinc.comchemrxiv.org An investigation into a multicomponent reaction found that isocyanides can be efficiently converted to isothiocyanates using elemental sulfur with only a catalytic amount of an amine base, such as DBU (as low as 2 mol%). rsc.org This method avoids the use of highly toxic thiocarbonyl transfer reagents. rsc.org The reaction has been optimized for sustainability, employing benign solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures (40°C), achieving moderate to high yields (34–95%) for a diverse set of isocyanides. rsc.org This approach significantly reduces the environmental factor (E-factor), minimizing waste generation. chemrxiv.orgrsc.org
Visible-light photocatalysis represents another innovative, green approach for synthesizing isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org This method operates under mild, metal-free conditions, using green LED light and an organic photocatalyst like Rose Bengal. organic-chemistry.org The reaction proceeds efficiently in acetonitrile (B52724) with a base, providing phenyl isothiocyanate in up to 94% yield. organic-chemistry.org This technique is notable for its broad substrate compatibility, operational simplicity, and scalability, offering an environmentally friendly alternative to conventional methods that often require harsh conditions. organic-chemistry.org
These green methodologies are compared in the table below, showcasing their advantages over traditional synthetic routes.
| Method | Key Reagents/Catalysts | Solvent | Key Advantages | Yield Range (%) | Ref |
| Persulfate Oxidation | Na₂S₂O₈, Base | Water | Uses water as a green solvent; avoids toxic reagents. | Satisfactory | rsc.org |
| Catalytic Sulfurization | Elemental Sulfur, DBU (cat.) | Cyrene™, GBL | Utilizes a waste byproduct (sulfur); low catalyst loading; benign solvents. | 34-95 | rsc.org |
| Visible-Light Photocatalysis | Rose Bengal, Base, Green LED | Acetonitrile | Metal-free; mild conditions; uses light as a renewable energy source. | up to 94 | organic-chemistry.org |
By focusing on the optimization of reaction conditions and embracing green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, higher yields, and a significantly reduced environmental footprint.
Reactivity and Mechanistic Investigations of 4 Methoxycarbonylphenyl Isothiocyanate
Chemical Reactivity of the Isothiocyanato Group (-NCS)
The isothiocyanato group is characterized by a central carbon atom that is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The reactivity of this group in 4-Methoxycarbonylphenyl isothiocyanate is further enhanced by the electron-withdrawing methoxycarbonyl group at the para position of the phenyl ring. This substituent decreases electron density on the isothiocyanate carbon, making it a more potent electrophile.
The primary reaction of the -NCS group is nucleophilic addition, where various nucleophiles attack the central carbon atom. oieau.frmasterorganicchemistry.com This reaction is the foundation for the synthesis of a wide array of heterocyclic and acyclic compounds.
Reaction with Amines: Primary and secondary amines readily react with this compound to form N,N'-disubstituted thioureas. This reaction is typically rapid and efficient, often proceeding at room temperature. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the stable thiourea (B124793) adduct. The reaction with sterically hindered amines may require heating to proceed at a reasonable rate. wikipedia.org
Reaction with Alcohols and Thiols: Alcohols and thiols react with isothiocyanates to produce thiocarbamates and dithiocarbamates, respectively. These reactions are generally slower than those with amines and may require basic catalysis or elevated temperatures to proceed efficiently. The reaction with alcohols, for instance, can be influenced by the chain length of the alcohol. rsc.org
Reaction with Carbanions: Carbanions, such as those derived from active methylene (B1212753) compounds like acetophenone (B1666503) enolates, can also add to the isothiocyanate group. These reactions are crucial for the synthesis of various sulfur-containing heterocycles. oieau.fr
The general reactivity of the isothiocyanato group with common nucleophiles is summarized in the table below.
| Nucleophile (Nu-H) | Product Type | General Reaction Conditions |
| Primary/Secondary Amine (R-NH2 / R2NH) | N,N'-Disubstituted Thiourea | Room temperature; various solvents (e.g., DCM, THF, Acetone) |
| Alcohol (R-OH) | O-Alkyl Thiocarbamate | Elevated temperature or base catalysis |
| Thiol (R-SH) | S-Alkyl Dithiocarbamate (B8719985) | Base catalysis often required |
| Water (H2O) | Thiocarbamic acid (unstable) | Acidic or basic conditions |
| Carbanion (e.g., enolates) | Adduct for heterocycle synthesis | Basic conditions |
Chemical Reactivity of the Ester Group (-COOCH3)
The methoxycarbonyl group (-COOCH3) is a classic ester functionality and its reactivity is primarily centered around nucleophilic acyl substitution at the carbonyl carbon. The principal reaction of this group is hydrolysis, which can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, the ester undergoes saponification to yield the corresponding carboxylate salt (4-isothiocyanatobenzoate) and methanol. rsc.orgyoutube.com This reaction is typically irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. High temperatures can significantly promote the hydrolysis of methyl benzoates, even for sterically hindered esters. rsc.org For substituted methyl benzoates, the rate of alkaline hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, like the nitro group, increase the rate of hydrolysis, while electron-donating groups, such as a methoxy (B1213986) group, decrease it. oieau.fr Given that the isothiocyanate group is also electron-withdrawing, it would be expected to facilitate the saponification of the ester in this compound. However, under strong basic conditions, the isothiocyanate group itself can react with hydroxide ions, leading to potential side reactions and decomposition. acs.orgresearchgate.netsrce.hr
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid (4-isothiocyanatobenzoic acid) and methanol. This reaction is reversible and typically requires heating to proceed to completion. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. oieau.fr The isothiocyanate group is generally more stable under acidic conditions than basic conditions, but prolonged exposure to strong acid and heat can also lead to its hydrolysis. rsc.org
The relative reactivity of the ester and isothiocyanate groups is condition-dependent. Mild basic or acidic conditions might selectively target one group over the other, but harsh conditions are likely to affect both functionalities.
| Reaction Type | Reagents | Product | Key Conditions |
| Saponification | NaOH (aq) or KOH (aq) | Sodium 4-isothiocyanatobenzoate (B1238551) + Methanol | Room temperature to reflux |
| Acid Hydrolysis | H3O+ (e.g., HCl/H2O, H2SO4/H2O) | 4-Isothiocyanatobenzoic acid + Methanol | Reflux |
Cycloaddition Reactions Involving this compound
The cumulative double bonds within the isothiocyanate group (-N=C=S) allow it to participate in various cycloaddition reactions, serving as a versatile component for the construction of five- and six-membered heterocyclic rings. arkat-usa.org
In 1,3-dipolar cycloadditions, the isothiocyanate group can act as the "dipolarophile," reacting with a 1,3-dipole to form a five-membered ring. wikipedia.org The C=S bond of the isothiocyanate is often the most reactive part of the molecule in these reactions. cdnsciencepub.com
Aryl isothiocyanates have been shown to react with various 1,3-dipoles, such as:
Azomethine Ylides: Generated from the thermal cleavage of aziridines, azomethine ylides can undergo a [3+2] cycloaddition with the C=S bond of aryl isothiocyanates to yield substituted thiazolidine (B150603) derivatives. cdnsciencepub.com
Nitrile Oxides: These dipoles react with the C=N bond of thiocyanates, but can also react with isothiocyanates. The reaction of nitrile oxides with aryl isothiocyanates can lead to the formation of oxathiazole derivatives. researchgate.net
Diazoazoles: The reaction of isothiocyanates with diazopyrazoles has been studied, leading to the formation of pyrazolo[5,1-d] rsc.orgacs.orgrsc.orgresearchgate.netthiatriazines via a pseudopericyclic cycloaddition mechanism. researchgate.net
The electron-withdrawing nature of the 4-methoxycarbonylphenyl group would be expected to enhance the dipolarophilic character of the isothiocyanate, potentially increasing the rate and influencing the regioselectivity of these cycloaddition reactions.
The isothiocyanate moiety can also participate as a component in [4+2] cycloadditions, commonly known as Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In these reactions, the isothiocyanate can act as a dienophile or be part of the diene system. More commonly, the C=S bond of the isothiocyanate acts as a dienophile (a heterodienophile) reacting with a conjugated diene. This hetero-Diels-Alder reaction results in the formation of a six-membered sulfur- and nitrogen-containing heterocycle.
The reactivity in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory. organic-chemistry.org For a normal electron-demand Diels-Alder reaction, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. The presence of the electron-withdrawing 4-methoxycarbonylphenyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the isothiocyanate, making it a better dienophile for reactions with electron-rich dienes.
| Cycloaddition Type | Reactant Partner | Resulting Heterocycle (General) | Role of Isothiocyanate |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azomethine Ylide) | Five-membered ring (e.g., Thiazolidine) | Dipolarophile |
| [4+2] Cycloaddition | Conjugated Diene | Six-membered ring | Dienophile |
Mechanistic Studies of Isothiocyanate Transformations
The reactions of isothiocyanates, including this compound, have been the subject of mechanistic investigations to understand the factors controlling their reactivity and selectivity.
The nucleophilic addition to the isothiocyanate group is a cornerstone of its chemistry. The mechanism of this addition can be either a concerted process or a stepwise process involving a tetrahedral intermediate. Theoretical studies on the reaction of phenyl carbonyl isothiocyanates with nucleophiles like pyridines suggest a stepwise mechanism where the initial nucleophilic attack is followed by the rate-limiting breakdown of the intermediate. The electronic nature of substituents on both the isothiocyanate's phenyl ring and the nucleophile significantly influences the reaction rates, as described by Hammett and Brønsted relationships. organic-chemistry.org For this compound, the electron-withdrawing ester group would stabilize the negative charge development on the nitrogen and sulfur atoms in the tetrahedral intermediate, thereby facilitating the initial nucleophilic attack.
Kinetic studies on the reaction of various isothiocyanates with nucleophiles like glutathione (B108866) have shown that both the lipophilicity and the intrinsic reactivity of the isothiocyanate are crucial for its biological activity. Low reactivity, allowing the compound to reach its target site before reacting, can be as important as high lipophilicity. nih.gov
Mechanistic investigations into cycloaddition reactions often involve computational studies to determine whether the reaction proceeds through a concerted or stepwise pathway and to explain the observed regio- and stereoselectivity. For 1,3-dipolar cycloadditions, the reaction is generally considered a concerted, pericyclic process. wikipedia.org Similarly, the Diels-Alder reaction is a classic example of a concerted pericyclic reaction. wikipedia.org
Hydrolysis and Stability Considerations
This compound is susceptible to hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures. The stability of the molecule is a critical consideration for its storage and use in synthesis. Both the isothiocyanate and the ester functionalities can undergo hydrolysis.
The hydrolysis of the isothiocyanate group is promoted by both acid and base. rsc.org
Alkaline Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the central carbon of the -NCS group. This forms an unstable thiocarbamate intermediate, which can then decompose. acs.orgresearchgate.netsrce.hr The typical decomposition pathway involves elimination to form the corresponding primary amine (4-aminomethylbenzoate) and carbonyl sulfide (B99878) (COS) or related sulfur-containing species. The amine product can potentially react with unreacted isothiocyanate to form a symmetrical thiourea as a byproduct. acs.org
Acidic Hydrolysis: In acidic media, the hydrolysis is also catalyzed. The proposed mechanism involves the simultaneous protonation of the nitrogen and nucleophilic attack by water at the carbon. rsc.org The initial product is a thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding protonated amine and carbonyl sulfide. rsc.org
The stability of isothiocyanates in aqueous solutions is generally poor, with the rate of degradation increasing with temperature and deviation from neutral pH. nih.govthaiscience.info The presence of buffer components like phosphates and citrates can also accelerate the decline of isothiocyanates in solution. thaiscience.info
The ester group also undergoes hydrolysis, as detailed in section 3.2. Under conditions where both groups are reactive (e.g., hot aqueous base), a mixture of products could be expected, including 4-isothiocyanatobenzoic acid, 4-aminobenzoic acid, and potentially further degradation products. The relative rates of hydrolysis for the two functional groups will determine the major product formed under specific conditions.
| Condition | Functional Group | Primary Hydrolysis Product | Stability Concern |
| Alkaline (e.g., aq. NaOH, heat) | Isothiocyanate (-NCS) | 4-Aminomethylbenzoate + COS | Rapid degradation |
| Alkaline (e.g., aq. NaOH, heat) | Ester (-COOCH3) | 4-Isothiocyanatobenzoate | Saponification |
| Acidic (e.g., aq. HCl, heat) | Isothiocyanate (-NCS) | 4-Aminomethylbenzoate + COS | Degradation |
| Acidic (e.g., aq. HCl, heat) | Ester (-COOCH3) | 4-Isothiocyanatobenzoic acid | Hydrolysis |
| Neutral Aqueous | Isothiocyanate (-NCS) | Slow hydrolysis to amine | Limited long-term stability |
Applications of 4 Methoxycarbonylphenyl Isothiocyanate in Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The isothiocyanate functional group is a powerful tool in synthetic chemistry, serving as a key component in the formation of a wide array of heterocyclic systems. arkat-usa.orgheteroletters.org The electrophilic carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack, initiating a cascade of reactions that often culminate in stable ring structures. 4-Methoxycarbonylphenyl isothiocyanate is frequently employed as a starting material for synthesizing five- and six-membered heterocycles, as well as for creating thiourea (B124793) derivatives that serve as crucial intermediates.
The synthesis of five-membered heterocycles using this compound typically involves its reaction with binucleophilic reagents, where two nucleophilic centers react with the isothiocyanate carbon and subsequently cyclize. The general strategy involves the initial formation of a thiourea or thiosemicarbazide (B42300) adduct, which then undergoes intramolecular cyclization with the elimination of a small molecule like water or hydrogen sulfide (B99878). arkat-usa.org
Triazoles: The reaction of this compound with hydrazine (B178648) derivatives, such as benzoyl hydrazine or thiosemicarbazide, leads to the formation of substituted 1,2,4-triazole-5-thione derivatives. researchgate.net The initial step is the addition of the hydrazine to the isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized, often under acidic or basic conditions, to yield the stable triazole ring. arkat-usa.orgresearchgate.net
Thiadiazoles: Substituted 1,3,4-thiadiazoles can be synthesized through the reaction of isothiocyanates with reagents like ethoxycarbonylhydrazine. researchgate.net The resulting adducts can undergo cyclization to form the thiadiazole ring system. The versatile reactivity of the isothiocyanate intermediate allows for the construction of diverse N-heterocycles, including 1,2,4-thiadiazoles. rsc.org
Thiazoles and Oxadiazoles: The general reactivity of isothiocyanates makes them suitable precursors for a variety of other five-membered rings. For example, reactions with α-amino ketones can lead to thiazole (B1198619) derivatives, while reactions with hydroxylamine (B1172632) derivatives can be directed towards oxadiazole synthesis, depending on the specific reaction conditions and co-reagents used. arkat-usa.org
The table below summarizes representative reactions leading to five-membered heterocycles.
| Reactant for this compound | Intermediate Product Type | Resulting Heterocycle |
| Hydrazine Derivatives (e.g., Phenylhydrazine) | Thiosemicarbazide | 1,2,4-Triazole |
| Thiosemicarbazide | Thiocarbanilide | 1,2,4-Triazole |
| Hydrazides (e.g., Benzoyl Hydrazine) | Acylthiosemicarbazide | 1,3,4-Thiadiazole or 1,2,4-Triazole |
| α-Amino Ketones/Esters | N-Arylthiourea | Thiazole |
The synthesis of six-membered heterocycles from this compound also proceeds through the formation of an open-chain intermediate followed by cyclization. heteroletters.org These reactions often involve reactants that can participate in cycloaddition or cyclocondensation pathways. frontiersin.orgnih.gov
Thiazines and Pyrimidines: Isothiocyanates can react with primary and secondary amines to yield thiourea derivatives, which can subsequently undergo heterocyclization to form pyrimidine (B1678525) or thiazine (B8601807) rings, depending on the reaction conditions and the nature of the other reactants. heteroletters.org For instance, reaction with a β-dicarbonyl compound or its equivalent in the presence of a base can lead to pyrimidine-2-thione derivatives.
Quinazolinones: The reaction of isothiocyanates with anthranilic acid (2-aminobenzoic acid) is a known route to quinazoline (B50416) derivatives. arkat-usa.org The amino group of anthranilic acid attacks the isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization involving the carboxylic acid group leads to the formation of 2-thioxo-quinazolinones. rsc.org
The synthesis of these larger rings highlights the role of the isothiocyanate as a linchpin, bringing together different functionalities into a single, complex cyclic structure. mdpi.com
One of the most fundamental reactions of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted thiourea derivatives. rdd.edu.iquobabylon.edu.iq This reaction is typically efficient and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. nih.gov
The reaction is a general and straightforward method for preparing a wide range of thioureas. uobaghdad.edu.iq For example, reacting this compound with various substituted anilines or aliphatic amines in a suitable solvent like acetone (B3395972) or ethanol (B145695) yields the corresponding thiourea derivatives in high yields. nih.govresearchgate.net The diminished electrophilicity of 4-methoxyphenyl (B3050149) isothiocyanate compared to other substituted phenyl isothiocyanates can sometimes necessitate longer reaction times or grinding. nih.gov These thiourea derivatives are not only stable final products with their own applications but also crucial intermediates for the synthesis of the heterocycles discussed previously. arkat-usa.orgheteroletters.org
The table below illustrates the formation of thiourea derivatives from various amines.
| Amine Reactant | Product Name |
| Aniline (B41778) | 1-(4-Methoxycarbonylphenyl)-3-phenylthiourea |
| Piperidine | 1-(4-Methoxycarbonylphenyl)piperidine-1-carbothioamide |
| 4-Bromoaniline | 1-(4-Bromophenyl)-3-(4-methoxycarbonylphenyl)thiourea |
| Benzylamine | 1-Benzyl-3-(4-methoxycarbonylphenyl)thiourea |
Role as a Functional Group Transfer Reagent
Acyl isothiocyanates, a class of compounds structurally related to this compound, can act as thiocyanate (B1210189) transfer reagents. arkat-usa.org The presence of the electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the isothiocyanate carbon, making the molecule susceptible to reactions where the thiocyanate moiety (-SCN) is transferred to a suitable nucleophile. This functionality allows the compound to be used in more complex synthetic transformations where direct introduction of a thiocyanate group is challenging.
Derivatization Strategies for Analytical Purposes
Isothiocyanates are widely used as derivatizing agents in analytical chemistry, particularly for the analysis of primary and secondary amines, such as amino acids and peptides, using high-performance liquid chromatography (HPLC). scholarsresearchlibrary.comresearchgate.net The reaction of an isothiocyanate with an amine produces a stable thiourea derivative that often possesses a strong chromophore, facilitating detection by UV-Vis spectrophotometry. nih.gov
This compound can be used for this purpose. The reaction proceeds as follows:
Analyte (R-NH₂) + 4-Methoxycarbonylphenyl-NCS → 4-Methoxycarbonylphenyl-NH-C(S)-NH-R
This strategy is analogous to the use of phenyl isothiocyanate (PITC), the famed Edman reagent for peptide sequencing. scholarsresearchlibrary.com The resulting phenylthiocarbamyl (PTC) derivatives are stable and can be readily separated and quantified. scholarsresearchlibrary.com Similarly, derivatization with this compound would yield a stable, UV-active product suitable for RP-HPLC analysis. This pre-column derivatization enhances the sensitivity and selectivity of the analytical method for various amine-containing analytes. researchgate.net
Conjugation Chemistry for Advanced Materials
The isothiocyanate group is an effective functional handle for covalently linking molecules to various substrates, including biomolecules and synthetic polymers. This process, known as conjugation chemistry, relies on the reaction of the isothiocyanate with nucleophilic groups present on the substrate, most commonly the primary amino groups of lysine (B10760008) residues in proteins or terminal amine groups on functionalized materials.
This reactivity allows this compound to be used for tethering the methoxycarbonylphenyl moiety onto larger molecular architectures. For instance, phenyl isothiocyanate derivatives have been successfully conjugated to monoclonal antibodies. nih.gov In a similar fashion, this compound can be attached to proteins, nanoparticles, or polymer surfaces to modify their properties. This could be used to introduce a hydrophobic and aromatic group, alter surface characteristics, or provide a site for further chemical modification via the ester group.
Research in Medicinal Chemistry and Biological Activity of Isothiocyanates
Design and Synthesis of Bioactive Analogues Incorporating 4-Methoxycarbonylphenyl Moieties
The design and synthesis of novel bioactive compounds often leverage the structural features of known active molecules. Natural products, including isothiocyanates, serve as a valuable starting point for the development of synthetic analogs with potentially enhanced efficacy, selectivity, or improved pharmacokinetic properties. nih.gov The 4-methoxycarbonylphenyl isothiocyanate moiety, and its close chemical relatives, represent a key structural element in the synthesis of new therapeutic agents, particularly in oncology.
In one notable approach, researchers designed and synthesized a series of 25 brefeldin A-isothiocyanate derivatives. nih.gov This work utilized 4-carboxyphenyl isothiocyanate, the carboxylic acid precursor to this compound, as a key building block. nih.gov The isothiocyanate group was connected to the brefeldin A scaffold, a natural product with known anticancer activity, either directly or via different chemical linkers. nih.gov The goal of this molecular hybridization was to create derivatives with improved selectivity and reduced toxicity compared to the parent compound. nih.gov
The synthesized derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines. Many of the new compounds demonstrated good selectivity, showing higher potency against cancer cells than against normal liver cells. nih.gov One derivative, in particular, exhibited potent activity against HeLa cervical cancer cells with an IC₅₀ value of 1.84 μM, while showing no significant cytotoxicity to normal L-02 liver cells at concentrations up to 80 μM. nih.gov This highlights the potential of using the phenyl isothiocyanate scaffold in designing targeted anticancer agents. nih.gov
| Cell Line | Cell Type | IC₅₀ (μM) |
|---|---|---|
| HeLa | Cervical Cancer | 1.84 |
| L-02 | Normal Liver | > 80 |
Antimicrobial Research of Isothiocyanates
Isothiocyanates have demonstrated notable antimicrobial properties against a range of human pathogens, including bacteria that have developed resistance to conventional antibiotics. foodandnutritionjournal.org This has spurred research into their potential use as alternatives or adjuncts to current antimicrobial therapies. foodandnutritionjournal.org The antimicrobial activity of ITCs has been documented against both Gram-positive and Gram-negative bacteria. numberanalytics.com
The chemical structure of the isothiocyanate plays a significant role in its antimicrobial efficacy. Studies comparing different ITCs have shown that aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), often exhibit greater antimicrobial activity than their aliphatic counterparts, like allyl isothiocyanate (AITC). numberanalytics.comnih.gov It is suggested that the aromatic structure facilitates the crossing of bacterial membrane structures, allowing for more effective exertion of their antimicrobial effects. numberanalytics.com For instance, BITC displayed a potent bactericidal effect against Campylobacter jejuni with a Minimum Inhibitory Concentration (MIC) ranging from 1.25–5 μg/mL, whereas AITC had a much higher MIC of 50–200 μg/mL. nih.gov Similarly, against methicillin-resistant Staphylococcus aureus (MRSA), BITC was found to be the most effective among the tested ITCs, with MICs as low as 2.9 µg·mL⁻¹ and a primarily bactericidal action. mdpi.com
The mode of action for these compounds involves disruption of bacterial cell membrane integrity and function, which ultimately leads to cell death.
| Isothiocyanate | Bacterial Species | MIC Range | Source |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25–5 μg/mL | nih.gov |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50–200 μg/mL | nih.gov |
| Benzyl isothiocyanate (BITC) | MRSA | 2.9–110 µg·mL⁻¹ | mdpi.com |
| Phenyl isothiocyanate (PITC) | Escherichia coli & Staphylococcus aureus | 1000 µg/mL |
Anticarcinogenic and Chemopreventive Research of Isothiocyanates
The anticarcinogenic and chemopreventive properties of isothiocyanates are among their most extensively studied biological activities. researchgate.netmdpi.com Research, including epidemiological studies and preclinical animal models, suggests that a higher intake of cruciferous vegetables is associated with a reduced risk of various cancers. researchgate.net This protective effect is largely attributed to the activity of ITCs.
Isothiocyanates exert their anticancer effects through a variety of complex and interconnected mechanisms that can intervene at different stages of carcinogenesis: researchgate.net
Modulation of Carcinogen Metabolism: ITCs can inhibit Phase I metabolic enzymes, such as the cytochrome P450 family, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms. mdpi.comnih.gov Concurrently, they induce Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases and quinone reductase), which enhance the detoxification and excretion of carcinogens. researchgate.netnih.gov
Induction of Cell Cycle Arrest and Apoptosis: ITCs have been shown to inhibit the growth and proliferation of cancer cells by causing them to arrest in the cell cycle, often at the G2/M phase. This prevents the cells from dividing and progressing the tumor. Furthermore, ITCs can induce apoptosis (programmed cell death) in cancer cells, selectively eliminating malignant cells. mdpi.com
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. ITCs can suppress inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway, which is often hyperactive in cancer cells and promotes their survival and proliferation.
Research into synthetic isothiocyanate analogs has also shown promise. For example, 4-methoxyphenyl (B3050149) isothiocyanate, a compound structurally similar to this compound, demonstrated cytotoxic activity against human liver (HepG2) and breast (MCF-7) cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
|---|---|---|
| HepG2 | Liver Cancer | 25.9 |
| MCF-7 | Breast Cancer | 12.3 |
Anti-inflammatory Research of Isothiocyanates
The anti-inflammatory properties of isothiocyanates are a key component of their therapeutic potential in a range of chronic diseases. nih.gov Inflammation is a critical factor in the pathogenesis of conditions including cancer, cardiovascular disease, and neurodegenerative disorders. researchgate.netnih.gov ITCs modulate inflammation primarily through their influence on key cellular signaling pathways.
A central mechanism of their anti-inflammatory action is the inhibition of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing the activation of NF-κB, ITCs can effectively reduce the production of these inflammatory mediators. Studies on synthetic ITC analogs have shown they can suppress the phosphorylation of IκB kinase and IκBα, key steps in the activation of NF-κB, leading to a decrease in the nuclear translocation of the p65 subunit.
In addition to inhibiting pro-inflammatory pathways, ITCs also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which helps to resolve inflammation and protect cells from oxidative damage. researchgate.net
| Inflammatory Mediator | Effect of ITC Treatment | Source |
|---|---|---|
| NF-κB | Inhibition/Suppression | |
| iNOS | Reduced Expression/Production | |
| COX-2 | Reduced Expression/Production | |
| TNF-α | Reduced Expression/Production | |
| IL-1β | Reduced Expression/Production | |
| IL-6 | Reduced Expression/Production |
Neuroprotective Research of Isothiocyanates
Isothiocyanates have emerged as promising compounds in the field of neuroprotection, with research suggesting their potential to combat the pathological processes underlying neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.gov The neuroprotective effects of ITCs are attributed to their ability to counteract oxidative stress, neuroinflammation, and apoptosis, which are common features of neurodegeneration.
A primary mechanism for these protective effects is the activation of the Nrf2 signaling pathway. As potent inducers of Nrf2, ITCs can enhance the brain's endogenous antioxidant defenses, helping to mitigate the neuronal damage caused by reactive oxygen species. Due to their lipophilic nature, many ITCs are able to cross the blood-brain barrier, allowing them to exert their effects directly within the central nervous system.
Studies on various ITC compounds have demonstrated these effects. For instance, sulforaphane (B1684495) has been shown to protect neurons by decreasing microglia activation and reducing the expression of inflammatory markers. Phenethyl isothiocyanate (PEITC) has also been identified as a promising neuroprotective agent through its modulation of pathways associated with oxidative stress and inflammation. Furthermore, research on 4-(methylthio)butyl isothiocyanate (4-MTBITC) has shown it can protect neuronal cells from neurotoxin-induced damage by reducing redox impairment and mitochondrial dysfunction, partly through the upregulation of Nrf2.
Cardioprotective Research of Isothiocyanates
Research into the effects of isothiocyanates on cardiovascular health indicates a significant protective potential against cardiovascular diseases (CVDs). The beneficial effects are largely linked to their potent antioxidant and anti-inflammatory properties, which combat the underlying pathologies of many cardiac conditions, such as atherosclerosis and myocardial infarction. researchgate.net
Oxidative stress is a major contributor to cardiac disorders, including the damage that occurs during ischemia-reperfusion injury. researchgate.net Isothiocyanates, particularly sulforaphane, have been shown to provide cardioprotection by activating the Nrf2 pathway. researchgate.net This activation upregulates a suite of cytoprotective proteins and antioxidant enzymes, which bolsters the heart's defense against oxidative damage. researchgate.netfoodandnutritionjournal.org
The anti-inflammatory action of ITCs also plays a crucial role in their cardioprotective effects. By inhibiting the NF-κB pathway, ITCs can reduce the expression of pro-inflammatory cytokines such as TNF-α and various interleukins, which are involved in the development and progression of atherosclerosis and cardiac remodeling after injury. Studies have shown that ITC treatment can lead to improved cardiac function, reduced infarct size, and attenuated cardiac fibrosis in animal models of heart failure and myocardial infarction. numberanalytics.com The main mechanisms involve the activation of cell survival pathways and the inhibition of inflammation and angiogenesis that contribute to cardiac disease.
Biological Activity in Drug Discovery Programs
Isothiocyanates, as a class of bioactive compounds, are valuable entities in modern drug discovery programs. Their well-documented biological activities, ranging from anticarcinogenic to anti-inflammatory effects, make them attractive lead compounds for the development of new therapeutics. nih.gov Natural products have historically played a pivotal role in drug development, and ITCs are a prime example of how a natural scaffold can be exploited to create novel synthetic analogs with improved pharmacological profiles. nih.govnih.gov
Drug discovery programs often focus on synthesizing libraries of analogs based on a natural product's core structure. This allows researchers to conduct structure-activity relationship (SAR) studies, which systematically explore how modifications to the chemical structure affect biological activity. The goal is to identify derivatives with enhanced potency, greater selectivity for the biological target, and better metabolic stability and bioavailability.
The synthesis of brefeldin A-isothiocyanate derivatives is a clear example of this strategy. nih.gov By attaching a 4-carboxyphenyl isothiocyanate moiety to a known natural product, researchers were able to generate new molecules with potent and selective anticancer activity. nih.gov This approach of creating hybrid molecules leverages the biological activities of both parent structures to produce a potentially superior therapeutic agent. Such programs highlight the importance of compounds like this compound and its precursors as versatile building blocks in the ongoing search for new and more effective drugs.
Computational Chemistry and Theoretical Studies
Quantum Computational Analysis of 4-Methoxycarbonylphenyl Isothiocyanate
Quantum computational methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. Such an analysis for this compound would provide fundamental insights into its reactivity and electronic characteristics, but no dedicated studies have been published.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity, acting as an electron donor (HOMO) and acceptor (LUMO). The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, specific values for HOMO-LUMO energies and their distribution have not been reported.
Molecular Electrostatic Potential Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Red regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). A detailed MEP analysis for this compound, which would pinpoint the reactive sites on the isothiocyanate and methoxycarbonyl groups, is not available in the literature.
Theoretical Spectroscopic Data (IR, NMR, UV-Vis)
Computational methods can predict spectroscopic data, which, when compared with experimental spectra, help to confirm the molecular structure and understand its vibrational and electronic properties.
Theoretical IR and NMR: While experimental IR spectra are available from databases like NIST, and experimental NMR data for related structures can be found, published theoretical calculations that assign vibrational modes and chemical shifts for this compound are absent.
Theoretical UV-Vis: Predictions of UV-Vis spectra involve calculating the electronic transitions between molecular orbitals. This analysis helps understand the compound's photophysical properties. No such theoretical UV-Vis data has been published for this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability. A conformational analysis would identify the most stable three-dimensional arrangements of the this compound molecule, considering the rotation around its single bonds. There are no published MD simulation or detailed theoretical conformational analysis studies for this specific molecule.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These studies are vital in drug discovery for designing more potent and selective molecules. While SAR studies have been conducted on the isothiocyanate class of compounds for various biological targets, a specific computational SAR model or study focused on derivatives of this compound has not been found in the reviewed literature.
Advanced Analytical Methodologies in Isothiocyanate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for isolating and quantifying 4-Methoxycarbonylphenyl isothiocyanate from complex mixtures. High-Performance Liquid Chromatography and Gas Chromatography are the primary methods utilized, each offering distinct advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, including this compound. mostwiedzy.pl Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netresearchgate.net This setup allows for the effective separation of isothiocyanates based on their hydrophobicity.
For enhanced detection and quantification, especially at low concentrations, derivatization is often employed. mostwiedzy.pl Isothiocyanates can be reacted with nucleophilic reagents, such as N-acetyl-L-cysteine (NAC), to form dithiocarbamates. These derivatives often exhibit improved chromatographic behavior and stronger UV absorbance, facilitating more sensitive detection by Diode Array Detectors (DAD) or UV-Vis detectors. mostwiedzy.pl Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both quantification and structural confirmation, offering high selectivity and sensitivity. mostwiedzy.plnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), often with the addition of formic acid to improve peak shape. mostwiedzy.pl
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or PFP |
| Mobile Phase | Gradient of Water (often with 0.1% Formic Acid) and Acetonitrile |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Injection Volume | 5 - 20 µL |
| Flow Rate | 0.5 - 1.0 mL/min |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile isothiocyanates. mdpi.comresearchgate.net For a compound like this compound, GC analysis involves vaporizing the sample and passing it through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.
A critical parameter in GC is the oven temperature program. A carefully controlled temperature ramp is necessary to ensure proper separation from other components and to prevent the thermal degradation of the isothiocyanate, as higher temperatures can sometimes lead to the conversion of these compounds into other species. mdpi.com The use of a mass spectrometer as a detector provides definitive identification based on the mass spectrum and fragmentation pattern of the analyte. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Temperature Program | Initial oven temperature around 35-50°C, followed by a ramp to a final temperature of 220-280°C |
| Detector | Mass Spectrometer (MS) |
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound. NMR, MS, and IR spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the methyl protons of the ester group. The aromatic protons would appear as a set of doublets in the typical aromatic region (δ 7.0-8.5 ppm), reflecting their coupling patterns. The three protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. nih.gov Key signals would include those for the methyl carbon of the ester, the carbonyl carbon (C=O), the carbons of the aromatic ring, and the characteristic carbon of the isothiocyanate group (-N=C=S). nih.gov The chemical shift of the isothiocyanate carbon is particularly informative. rsc.org Spectroscopic databases indicate the presence of ¹³C NMR data for this compound. nih.gov
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -OCH₃ (Methyl ester) | ~3.9 |
| ¹H | Aromatic protons | ~7.3 - 8.1 |
| ¹³C | -OCH₃ (Methyl ester) | ~52 |
| ¹³C | Aromatic carbons | ~125 - 135 |
| ¹³C | -N=C=S (Isothiocyanate) | ~130 - 145 |
| ¹³C | C=O (Carbonyl) | ~165 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. nist.gov For this compound, the molecular weight is 193.22 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 193. nih.govnist.gov
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of stable neutral fragments. For instance, the loss of a methoxy radical (•OCH₃, mass 31) would result in a fragment ion at m/z 162. Another significant fragmentation could be the loss of the entire methoxycarbonyl group or parts of it. The NIST Mass Spectrometry Data Center reports major peaks at m/z 193, 162, and 134 for this compound. nih.gov
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 193 | [C₉H₇NO₂S]⁺ (Molecular Ion) | - |
| 162 | [C₈H₄NOS]⁺ | •OCH₃ |
| 134 | [C₇H₄NS]⁺ | •COOCH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.gov The IR spectrum of this compound is distinguished by several key absorption bands.
The most prominent and diagnostic peak is the strong, sharp, and asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2000-2200 cm⁻¹ region. researchgate.net Another significant absorption is the carbonyl (C=O) stretch from the ester functional group, which is expected around 1720-1740 cm⁻¹. Other characteristic bands include C-O stretching vibrations for the ester group (around 1200-1300 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic and methyl groups. nist.gov
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Isothiocyanate (-N=C=S) | Asymmetric stretch | ~2050 - 2150 |
| Carbonyl (C=O) | Stretch | ~1725 |
| Aromatic C=C | Stretch | ~1600, ~1500 |
| Ester C-O | Stretch | ~1280, ~1110 |
Advanced Detection Methods (e.g., UV-DAD, MS/MS)
The accurate identification and quantification of isothiocyanates, including this compound, rely on sophisticated analytical techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) are powerful tools in this regard. Due to the reactive nature of the isothiocyanate group, derivatization is a common strategy to enhance stability and improve chromatographic and detection characteristics.
UV-Diode Array Detection (UV-DAD)
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used technique for the analysis of aromatic isothiocyanates. A DAD detector measures the absorbance of the eluent from the HPLC column across a range of wavelengths simultaneously, providing a UV-visible spectrum for each component in the sample. This spectral information is valuable for compound identification and purity assessment.
For aromatic isothiocyanates like this compound, the benzene ring and the isothiocyanate group constitute the primary chromophores. While specific UV absorption maxima for this compound are not extensively documented in dedicated studies, related aromatic compounds provide insight into expected spectral characteristics. The analysis is often performed on a derivative of the isothiocyanate to ensure stability. A common derivatizing agent is N-acetyl-L-cysteine (NAC), which reacts with the isothiocyanate to form a stable dithiocarbamate (B8719985). This derivative is then analyzed by reverse-phase HPLC.
Below is a table summarizing a typical HPLC-DAD methodology for the analysis of isothiocyanate derivatives.
| Parameter | Typical Conditions |
| HPLC System | Agilent 1200 Series or similar |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 100% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | Diode Array Detector (DAD) |
| Wavelength Range | 200-400 nm |
| Monitoring Wavelength | Typically around 254 nm or 272 nm for NAC derivatives |
Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides a higher level of specificity and sensitivity for the analysis of this compound. This technique involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. This fragmentation pattern is characteristic of the molecule's structure and is used for definitive identification and quantification.
Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode, which generates the protonated molecule [M+H]⁺.
The mass spectrum of underivatized this compound (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ) has been documented. nist.gov In a typical MS analysis, this compound would be identified by its molecular ion peak.
The table below details the significant ions observed in the electron ionization mass spectrum of this compound. nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identification |
| 193 | ~95% | [M]⁺ (Molecular Ion) |
| 162 | 100% | [M - OCH₃]⁺ |
| 134 | ~80% | [M - COOCH₃]⁺ |
| 104 | ~30% | C₇H₄S⁺ |
| 76 | ~25% | C₆H₄⁺ |
In a tandem MS (MS/MS) experiment, the precursor ion (e.g., m/z 193 for the underivatized molecule or a different m/z for a derivatized form) would be selected in the first mass analyzer. This ion is then passed into a collision cell where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed in the second mass analyzer. This process, known as Collision-Induced Dissociation (CID), provides structural information. For this compound, characteristic fragmentation would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the isothiocyanate group (-NCS). The precise fragmentation pattern would be determined experimentally to establish a robust method for its selective detection in complex matrices.
Emerging Research Directions
Integration of 4-Methoxycarbonylphenyl Isothiocyanate in Materials Science Research
The reactive nature of the isothiocyanate group (-N=C=S) makes this compound a prime candidate for the functionalization and modification of various materials. Researchers are exploring its use to impart new properties to surfaces and bulk materials.
One key area of investigation is the surface modification of materials to alter their chemical and physical properties. The isothiocyanate group can readily react with nucleophiles such as amines and thiols present on the surface of polymers, silica, or metals. This covalent attachment allows for the precise control of surface chemistry. For instance, the methoxycarbonylphenyl group can introduce hydrophobicity, aromaticity, and potential for further chemical transformations.
Current research efforts are focused on the following applications:
Functionalized Nanomaterials: The attachment of this compound to nanoparticles can modify their dispersibility, biocompatibility, and targeting capabilities.
Smart Surfaces: Surfaces modified with this compound could be designed to respond to external stimuli, such as pH or light, due to the properties of the attached functional group.
Chromatographic Materials: The aromatic ring and polar ester group can be utilized to create stationary phases for chromatography with specific separation selectivities.
While specific data for this compound is still emerging, the table below illustrates the potential changes in material properties upon functionalization with similar isothiocyanate compounds.
| Material Property | Before Functionalization | After Functionalization with Aryl Isothiocyanate |
| Surface Energy | High | Lowered |
| Contact Angle (Water) | Low | High |
| Chemical Reactivity | Inert | Active towards specific molecules |
| Adhesion Properties | Poor | Improved |
Supramolecular Chemistry Involving Isothiocyanate Building Blocks
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The isothiocyanate group, with its linear geometry and potential for hydrogen bonding and other non-covalent interactions, is a valuable building block in this field.
This compound can participate in the formation of various supramolecular assemblies, including:
Hydrogen-Bonded Networks: The nitrogen and sulfur atoms of the isothiocyanate group can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions.
Host-Guest Complexes: The methoxycarbonylphenyl moiety can fit into the cavities of macrocyclic host molecules, leading to the formation of stable host-guest complexes.
Self-Assembled Monolayers: On suitable substrates, this molecule can form ordered monolayers, driven by intermolecular interactions.
The table below summarizes the types of non-covalent interactions that this compound can participate in, which are fundamental to its role in supramolecular chemistry.
| Interaction Type | Participating Moiety | Potential Application |
| Hydrogen Bonding | Isothiocyanate group | Crystal engineering, gel formation |
| π-π Stacking | Phenyl ring | Organic electronics, sensing |
| Host-Guest Interaction | Methoxycarbonylphenyl group | Molecular recognition, drug delivery |
| van der Waals forces | Entire molecule | Surface patterning, self-assembly |
Catalysis Research Utilizing Isothiocyanate Derivatives
The field of catalysis is beginning to explore the potential of isothiocyanate derivatives as ligands for metal complexes and as organocatalysts. The sulfur and nitrogen atoms of the isothiocyanate group can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.
Derivatives of this compound are being investigated for their potential in:
Homogeneous Catalysis: As ligands, they can be used to synthesize transition metal catalysts for a variety of organic transformations, such as cross-coupling reactions and oxidations.
Asymmetric Catalysis: Chiral derivatives of this compound could be used to create catalysts for enantioselective synthesis.
Organocatalysis: The isothiocyanate group itself can act as a Lewis base or participate in covalent catalysis in certain reactions.
The development of catalysts based on this scaffold is still in its early stages, but the modular nature of the molecule allows for fine-tuning of its electronic and steric properties.
| Catalyst Type | Role of Isothiocyanate Derivative | Potential Reaction |
| Metal Complex | Ligand | Suzuki cross-coupling |
| Chiral Catalyst | Chiral Ligand | Asymmetric hydrogenation |
| Organocatalyst | Catalytic Group | Michael addition |
Polymer Chemistry Applications
The isothiocyanate group is a versatile functional group for polymer synthesis and modification. This compound can be used as a monomer or a modifying agent to create polymers with tailored properties.
Key applications in polymer chemistry include:
Polymer Synthesis: It can be copolymerized with other monomers to introduce the isothiocyanate functionality into the polymer backbone or as a side chain. This allows for post-polymerization modification.
Polymer Modification: The isothiocyanate group can be grafted onto existing polymers to alter their properties, such as adhesion, thermal stability, or chemical resistance.
Cross-linking: The reactivity of the isothiocyanate group can be utilized to cross-link polymer chains, leading to the formation of thermosets and elastomers.
The table below provides examples of polymer types that could be synthesized or modified using this compound and their potential applications.
| Polymer Type | Method of Incorporation | Potential Application |
| Polyurethanes | Co-monomer | Coatings, adhesives |
| Polyamides | Modifying agent | High-performance fibers |
| Polyacrylates | Grafting-to | Functional surfaces |
| Elastomers | Cross-linker | Seals, gaskets |
Biomedical Imaging and Bioorthogonal Chemistry Applications
The reactivity of the isothiocyanate group with amine groups on biomolecules, such as proteins, has long been utilized for bioconjugation. This compound is being explored as a linker for attaching imaging agents to biological targets.
In the realm of biomedical imaging, this compound can be used to:
Synthesize Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, probes can be created that selectively label specific proteins or cells.
Develop PET Imaging Agents: The incorporation of a positron-emitting radionuclide would allow for the use of these molecules in Positron Emission Tomography (PET) for in vivo imaging.
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. While the reaction of isothiocyanates with amines is not strictly bioorthogonal due to the presence of many amine groups in biological systems, research is underway to develop more selective ligation strategies. The development of isothiocyanate derivatives with tailored reactivity could lead to their use in more specific bioorthogonal labeling applications.
| Application Area | Role of this compound | Example |
| Fluorescence Microscopy | Linker for fluorescent dye | Labeling of cell surface proteins |
| PET Imaging | Scaffold for radiolabeling | Tumor imaging |
| Bioorthogonal Ligation | Reactive handle | Targeted drug delivery |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methoxycarbonylphenyl isothiocyanate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or addition reactions. For example, thiocarbamide derivatives may react with phosphorus pentoxide or iodine under controlled conditions to form isothiocyanates . Optimal conditions (e.g., 50°C for 4 hours in anhydrous dimethylformamide) are critical for minimizing side reactions. Characterization via melting point analysis, elemental analysis, and spectroscopic methods (e.g., H NMR, C NMR) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer : UV-Vis spectroscopy (λmax ~250 nm for aromatic systems), FT-IR (N=C=S stretching at 2050–2150 cm<sup>-1</sup>), and mass spectrometry (m/z corresponding to molecular ion [M]<sup>+</sup>) are essential. H NMR signals for the methoxycarbonyl group typically appear at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 7.2–8.0 ppm .
Q. How can researchers optimize derivatization protocols using this compound for analytical applications?
- Methodological Answer : Central composite design (CCD) experiments can identify optimal parameters. For histamine detection, triethylamine (28 µL), buffer pH (6.9), and reagent volume (35 µL) were critical for derivatization efficiency. Limit of detection (LOD: 0.36 µg/mL) and quantification (LOQ: 1.19 µg/mL) should be validated via calibration curves .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy. Toxicity assessments should include Ames tests for mutagenicity and acute toxicity studies in model organisms (e.g., rodents). While carcinogenicity data for this specific compound are limited, structural analogs like allyl isothiocyanate have shown limited evidence of carcinogenicity in animals .
Advanced Research Questions
Q. How do computational methods enhance the understanding of this compound's interaction with biomolecules?
- Methodological Answer : Molecular docking and dynamics simulations (e.g., using GROMACS) predict binding affinities with proteins like human serum albumin (HSA). Key interactions include hydrogen bonding with Lys199 and hydrophobic contacts with Trp214. Fluorescence quenching assays (Stern-Volmer analysis) validate computational findings experimentally .
Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound derivatives?
- Methodological Answer : Systematic variation of catalysts (e.g., CuSO4 vs. ZnSO4) and solvents (DMF vs. THF) can identify critical variables. Design of Experiments (DoE) with ANOVA analysis quantifies the significance of each parameter. For example, higher yields are achieved with copper sulfate due to its superior catalytic activity in thiourea cyclization .
Q. How can researchers design experiments to study the compound's role in modulating cellular pathways, such as apoptosis or oxidative stress?
- Methodological Answer : Cell viability assays (MTT or CCK-8) and flow cytometry (Annexin V/PI staining) assess apoptotic effects. ROS levels can be measured using DCFH-DA probes. Dose-response studies (0–100 µM) and Western blotting for caspase-3 or Bcl-2 provide mechanistic insights. Ensure controls include untreated cells and solvent-only groups .
Q. What advanced analytical workflows are recommended for quantifying trace amounts of this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by UPLC-MS/MS (MRM mode) achieves ppb-level sensitivity. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and fragmentor voltages. Validate recovery rates (≥85%) using spiked matrices like soil or water .
Methodological Notes
- Synthesis Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, moisture-free solvents) to ensure reproducibility. Include full experimental procedures, yields, and spectral data in supplementary materials .
- Data Validation : Cross-reference NMR assignments with databases (e.g., PubChem) and report deviations ≥0.1 ppm. Use internal standards (e.g., TMS) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
